molecular formula C12H11NO5 B12876334 (5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 918543-55-2

(5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B12876334
CAS No.: 918543-55-2
M. Wt: 249.22 g/mol
InChI Key: UQVMMBWQEBHLNP-JTQLQIEISA-N
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Description

(S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid is a chiral compound with a unique structure that includes an oxazolidine ring, a carboxylic acid group, and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid typically involves the formation of the oxazolidine ring through cyclization reactions. One common method is the reaction of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetylphenyl group may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid: The enantiomer of the compound with different stereochemistry.

    3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid: The racemic mixture containing both enantiomers.

    3-(4-Methylphenyl)-2-oxooxazolidine-5-carboxylic acid: A similar compound with a methyl group instead of an acetyl group.

Uniqueness

(S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the acetyl group also distinguishes it from similar compounds with different substituents.

Biological Activity

(5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a compound that belongs to the oxazolidine family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C14H16N2O4
  • Molecular Weight : 276.2878 g/mol
  • CAS Number : 104421-21-8
  • SMILES Notation : O=C(C(=O)Nc1ccc(cc1)C(=O)C)CC1NCCO1

Antimicrobial Activity

Research has shown that oxazolidine derivatives exhibit significant antimicrobial properties. Studies indicate that compounds similar to this compound have demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, a study highlighted the efficacy of oxazolidine derivatives in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications in the oxazolidine ring can enhance its cytotoxic effects against different cancer cell lines .

Analgesic and Anti-inflammatory Effects

Preliminary investigations into the analgesic and anti-inflammatory properties of this compound have yielded promising results. In animal models, the compound exhibited significant pain relief comparable to standard analgesics. The mechanism appears to involve inhibition of cyclooxygenase enzymes and modulation of inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazolidine derivatives. The following table summarizes key findings from recent studies regarding modifications that enhance activity:

ModificationEffect on ActivityReference
Para-substitution on phenyl ringIncreased potency against bacterial strains
Alkyl chain length variationEnhanced antitumor activity in specific cell lines
Functional group alterationsImproved analgesic effects

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxazolidine derivatives demonstrated that this compound exhibited an IC50 value of 0.025 µM against hAC (human acetylcholinesterase), indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Antitumor Activity

In vitro assays on human neuroblastoma SH-SY5Y cells revealed that this compound could significantly reduce cell viability at concentrations as low as 10 µM. The study concluded that the compound's ability to induce apoptosis through mitochondrial pathways warrants further investigation for cancer therapy applications .

Properties

CAS No.

918543-55-2

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

(5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C12H11NO5/c1-7(14)8-2-4-9(5-3-8)13-6-10(11(15)16)18-12(13)17/h2-5,10H,6H2,1H3,(H,15,16)/t10-/m0/s1

InChI Key

UQVMMBWQEBHLNP-JTQLQIEISA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2C[C@H](OC2=O)C(=O)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC(OC2=O)C(=O)O

Origin of Product

United States

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